4-Chloro-2,3,5,6-tetrafluorotoluene

Polyfluoroaromatic synthesis Reductive dehalogenation Process selectivity

4-Chloro-2,3,5,6-tetrafluorotoluene (CAS 60903-82-4) is a halogenated polyfluoroaromatic compound belonging to the fluorotoluene series. With a molecular formula of C₇H₃ClF₄ and a molecular weight of 198.55 g/mol, this compound features a methyl-substituted benzene ring bearing four fluorine atoms at the 2,3,5,6 positions and a chlorine atom at the 4-position.

Molecular Formula C7H3ClF4
Molecular Weight 198.54 g/mol
CAS No. 60903-82-4
Cat. No. B1591137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,3,5,6-tetrafluorotoluene
CAS60903-82-4
Molecular FormulaC7H3ClF4
Molecular Weight198.54 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1F)F)Cl)F)F
InChIInChI=1S/C7H3ClF4/c1-2-4(9)6(11)3(8)7(12)5(2)10/h1H3
InChIKeyPEVAKFLYJORONK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2,3,5,6-tetrafluorotoluene (CAS 60903-82-4) Procurement and Differentiation Guide for Fluorinated Aromatic Intermediates


4-Chloro-2,3,5,6-tetrafluorotoluene (CAS 60903-82-4) is a halogenated polyfluoroaromatic compound belonging to the fluorotoluene series [1]. With a molecular formula of C₇H₃ClF₄ and a molecular weight of 198.55 g/mol, this compound features a methyl-substituted benzene ring bearing four fluorine atoms at the 2,3,5,6 positions and a chlorine atom at the 4-position . It is primarily utilized as a building block and synthetic intermediate in pharmaceutical and agrochemical research programs [2]. This guide provides quantifiable, comparator-based evidence to support scientific selection and procurement decisions for this specific derivative.

Why 4-Chloro-2,3,5,6-tetrafluorotoluene Cannot Be Readily Substituted by Unsubstituted or Bromo Analogs in Halogenated Polyfluoroaromatic Applications


Within the halogenated tetrafluorotoluene series, substituent identity at the 4-position critically determines physicochemical properties and synthetic utility . The chlorine substituent in the target compound imparts distinct electronic effects and steric parameters relative to the hydrogen in 2,3,5,6-tetrafluorotoluene (CAS 5230-78-4) and the bromine in 4-bromo-2,3,5,6-tetrafluorotoluene (CAS 33564-68-0) . These differences manifest as quantifiable variations in boiling point (156–159 °C vs. 125–126 °C for the unsubstituted analog) , aqueous solubility (0.018 g/L) , and molecular weight (198.55 vs. 243.00 g/mol for the bromo derivative) . Such differences have direct implications for reaction design, purification workflows, and downstream coupling chemistry, underscoring that generic substitution without experimental validation introduces significant risk to synthetic outcomes.

Quantitative Differentiation Evidence for 4-Chloro-2,3,5,6-tetrafluorotoluene (CAS 60903-82-4) Versus Key Analogs and In-Class Candidates


Synthetic Route Selectivity: 78% Target Yield Versus 13% Unsubstituted Byproduct in Reductive Dehalogenation System

In a zinc-mediated reductive system with HCl in DMF at 55 °C for 8 h, the reaction yields 78% 4-chloro-2,3,5,6-tetrafluorotoluene as the major product, with only 13% formation of the unsubstituted 2,3,5,6-tetrafluorotoluene (CAS 5230-78-4) as a byproduct . This 6:1 selectivity ratio demonstrates that the chlorine substituent remains substantially intact under conditions that can cause dehalogenation in other polyfluoroaromatic systems.

Polyfluoroaromatic synthesis Reductive dehalogenation Process selectivity

Boiling Point Elevation: +33.9 °C Higher Than Unsubstituted Tetrafluorotoluene, Enabling Differential Fractionation

The boiling point of 4-chloro-2,3,5,6-tetrafluorotoluene is reported at 159.9 ± 35.0 °C (predicted at 760 mmHg) , with vendor-reported values of 156–159 °C . In contrast, the unsubstituted analog 2,3,5,6-tetrafluorotoluene (CAS 5230-78-4) exhibits a significantly lower boiling point of 125–126 °C (lit.) . This difference of approximately 33.9 °C represents a substantial separation factor for purification and isolation processes.

Physicochemical characterization Purification strategy Process development

Density and Molecular Weight Differentiation from Bromo Analog: 1.476 g/cm³ and 198.55 g/mol Enable Cross-Coupling Substrate Selection

The density of 4-chloro-2,3,5,6-tetrafluorotoluene is predicted at 1.476 ± 0.06 g/cm³ at 20 °C , with a molecular weight of 198.55 g/mol . In comparison, the 4-bromo analog (4-bromo-2,3,5,6-tetrafluorotoluene, CAS 33564-68-0) has a substantially higher molecular weight of 243.00 g/mol and distinct density. The chloro derivative is commercially available at 97–98% purity from multiple suppliers [1].

Cross-coupling chemistry Organohalide reactivity Synthetic intermediate

Aqueous Solubility of 0.018 g/L at 25 °C Quantifies Hydrophobic Character for Biphasic and Extraction-Based Purification

The predicted aqueous solubility of 4-chloro-2,3,5,6-tetrafluorotoluene at 25 °C is 0.018 g/L (approximately 0.091 mM) . This low water solubility is a direct consequence of the combined electron-withdrawing effects of the four fluorine atoms and the chlorine substituent, as well as the lack of hydrogen-bond donating capacity in the molecule.

Lipophilicity Extraction efficiency Purification development

Patent-Classified Pharmaceutical Intermediate: Documented Utility in Tetrafluorotoluene-Derived API Building Block Synthesis

The compound is classified and supplied as a pharmaceutical intermediate, with vendor documentation explicitly listing '医药中间体' (pharmaceutical intermediate) as the product category at 98% purity specification [1]. Patent literature establishes that 4-methyl-2,3,5,6-tetrafluorobenzyl derivatives—for which this chlorinated tetrafluorotoluene serves as a precursor scaffold—are 'useful as synthetic intermediates of pharmaceuticals and agrichemicals' [2].

Pharmaceutical intermediate Medicinal chemistry building block Agrochemical synthesis

Validated Application Scenarios for 4-Chloro-2,3,5,6-tetrafluorotoluene (CAS 60903-82-4) Based on Quantitative Differentiation Evidence


Pharmaceutical Intermediate for Fluorinated API Building Block Synthesis

4-Chloro-2,3,5,6-tetrafluorotoluene is positioned as a pharmaceutical intermediate building block for the synthesis of tetrafluorobenzyl-derived active pharmaceutical ingredients and agrochemicals . The compound is commercially available at 98% purity , meeting the quality requirements for medicinal chemistry programs and preclinical development. Procurement of this specific derivative is indicated for synthetic routes requiring subsequent functionalization at the benzylic methyl position or via cross-coupling at the 4-chloro site, where the chlorinated scaffold provides a defined synthetic handle distinct from the unsubstituted or bromo analogs.

Cross-Coupling Substrate for Carbon-Carbon Bond Formation in Polyfluoroaromatic Systems

The presence of a chlorine atom at the 4-position of the tetrafluorotoluene framework provides a site for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and related transformations. With a molecular weight of 198.55 g/mol —approximately 18.3% lower than the corresponding 4-bromo analog (243.00 g/mol) —the chloro derivative offers atom economy advantages in coupling reactions. The compound's low aqueous solubility of 0.018 g/L also informs solvent selection for biphasic coupling conditions. This scenario is supported by the established utility of tetrafluorotoluene compounds in synthetic intermediate applications [1].

Synthetic Intermediate Requiring Retention of 4-Chloro Moiety Under Reductive Conditions

For synthetic routes that involve reductive steps where dehalogenation of other substituents may occur, the documented selectivity of the 4-chloro substituent under reductive conditions is a key differentiator. In zinc/HCl/DMF systems at 55 °C, the compound is produced in 78% yield with only 13% formation of the dechlorinated byproduct . This 6:1 selectivity ratio indicates that the 4-chloro moiety in this specific fluorination pattern exhibits differential stability compared to other halogen positions in polyfluoroaromatic systems. This scenario is relevant for multi-step syntheses where predictable retention of the chloro substituent is critical for downstream transformations.

Purification Method Development Leveraging Boiling Point Differential

The boiling point of 4-chloro-2,3,5,6-tetrafluorotoluene (156–159 °C) is approximately 33.9 °C higher than that of the unsubstituted analog 2,3,5,6-tetrafluorotoluene (125–126 °C) . This substantial difference enables effective separation of the target compound from residual unsubstituted starting material or dehalogenated byproducts via fractional distillation. For procurement of material intended for applications requiring high purity, this physicochemical differentiation provides a defined separation strategy that is not available when using the unsubstituted or bromo analogs with different boiling point profiles.

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